{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid
Description
{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group, at position 2 with a phenyl group, and at position 4 with an acetic acid moiety. The methylsulfanyl (SCH₃) group introduces sulfur-based hydrophobicity, while the acetic acid enhances solubility in polar solvents.
Properties
CAS No. |
106131-58-2 |
|---|---|
Molecular Formula |
C18H15NO3S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-[5-(4-methylsulfanylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H15NO3S/c1-23-14-9-7-12(8-10-14)17-15(11-16(20)21)19-18(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21) |
InChI Key |
BAMADJVXBMIHRT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include substituted benzaldehydes and amino acids, which undergo condensation and cyclization under acidic or basic conditions to form the oxazole ring. The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazole-Based Analogues
a. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- Structure : Differs by replacing the 4-(methylsulfanyl)phenyl group with a methyl group at position 5 of the oxazole.
- Properties: Lower molecular weight (217.22 g/mol vs. 341.42 g/mol) and higher melting point (131–133°C vs.
- Applications : Used as a synthetic intermediate for larger pharmacophores, similar to imiglitazar (see below) .
b. [({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid
c. Imiglitazar
- Structure : Incorporates the 5-methyl-2-phenyl-1,3-oxazol-4-yl group via a methoxy linkage into a larger scaffold.
- Applications : A peroxisome proliferator-activated receptor (PPAR) agonist, highlighting the oxazole moiety’s role in target engagement. The acetic acid group in the target compound could enable similar derivatization for drug discovery .
Heterocyclic Variants
a. 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid
- Structure : Replaces oxazole with oxadiazole, a more electron-deficient heterocycle.
- Properties : The oxadiazole’s higher aromaticity may improve metabolic stability but reduce solubility compared to oxazole derivatives. The 4-methoxyphenyl group offers different steric and electronic profiles .
b. 2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic acid
- Structure : Substitutes oxazole with thiazole, introducing an additional sulfur atom.
- The fluorophenyl group increases electronegativity, influencing pharmacokinetics .
Substituent Effects
- Methylsulfanyl vs. Methoxy : The SCH₃ group in the target compound is more lipophilic than methoxy (OCH₃), favoring blood-brain barrier penetration. However, methoxy groups often improve metabolic stability .
- Phenyl vs.
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₅NO₃S | 341.42 | Not reported | 4-(Methylsulfanyl)phenyl, phenyl, acetic acid |
| 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid | C₁₂H₁₁NO₃ | 217.22 | 131–133 | Methyl, phenyl, acetic acid |
| Imiglitazar | C₂₈H₂₅N₃O₅ | 483.52 | Not reported | Oxazole, methoxy, imino linkage |
| [5-Methyl-2-(4-methylthiophenyl)oxazole]thioacetic acid | C₁₄H₁₅NO₃S₂ | 309.41 | Not reported | Methylthiophenyl, thioether |
Biological Activity
{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C22H20N2O5
- Molecular Weight : 392.4 g/mol
- CAS Number : 170861-63-9
The biological activity of {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing oxazole rings have been shown to exhibit significant antioxidant properties. The presence of electron-withdrawing groups enhances this activity by stabilizing free radicals.
- Antimicrobial Activity : Studies indicate that derivatives of oxazole compounds demonstrate potent antimicrobial effects against various bacterial and fungal strains. The minimum inhibitory concentrations (MIC) for some derivatives have been reported as low as 750 µg/mL against certain pathogens .
- Antitumor Activity : In vitro studies have demonstrated that compounds similar to {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid exhibit antiproliferative effects against cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing significant activity at varying concentrations .
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant free radical scavenging | |
| Antimicrobial | MIC values as low as 750 µg/mL | |
| Antitumor | Cytotoxicity against HCT-116, PC-3 |
Case Studies
-
Antimicrobial Efficacy :
A study investigated the antimicrobial activity of various oxazole derivatives, including those related to {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid. Results indicated that specific structural modifications significantly enhanced antibacterial potency against Gram-positive and Gram-negative bacteria . -
Antitumor Properties :
Research focusing on the antiproliferative effects of oxazole derivatives revealed that compounds with similar structures to {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid showed promising results in inhibiting cancer cell growth. The study utilized a range of concentrations and demonstrated a dose-dependent response in cell viability assays .
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